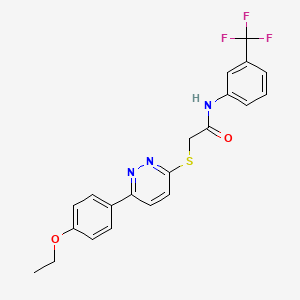

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-ethoxyphenyl group at the 6-position. A thioether bridge connects the pyridazine ring to an acetamide moiety, which is further linked to a 3-(trifluoromethyl)phenyl group. The ethoxy group (‑OCH₂CH₃) may enhance solubility and metabolic stability compared to smaller alkoxy substituents, while the trifluoromethyl (‑CF₃) group contributes to electron-withdrawing effects and lipophilicity, influencing target binding and pharmacokinetics .

Properties

IUPAC Name |

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O2S/c1-2-29-17-8-6-14(7-9-17)18-10-11-20(27-26-18)30-13-19(28)25-16-5-3-4-15(12-16)21(22,23)24/h3-12H,2,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDVUHGLENCZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS Number: 872689-13-9) is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is , and it has garnered interest in medicinal chemistry for its possible therapeutic applications.

Chemical Structure

The compound features several functional groups that may contribute to its biological activity:

- Pyridazine Ring : Known for various pharmacological properties.

- Thioether Linkage : Often involved in biological interactions.

- Trifluoromethyl Group : Can enhance lipophilicity and influence biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent, anticonvulsant, and its interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related thiazole and pyridazine derivatives have shown promising results in inhibiting cell growth in human cancer models. The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as trifluoromethyl, enhances the anticancer potential of these compounds.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 | 15.5 | Induction of apoptosis |

| Compound B | MCF7 | 20.0 | Inhibition of DNA synthesis |

| Compound C | A549 | 10.2 | Cell cycle arrest |

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been documented, particularly in models of seizure induction. The SAR analysis indicates that modifications to the phenyl rings can significantly affect the anticonvulsant efficacy.

Case Study: Anticonvulsant Efficacy

In a study involving a series of pyridazine derivatives, one compound demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, indicating significant anticonvulsant activity. The presence of specific substituents on the phenyl ring was correlated with enhanced efficacy.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its anticonvulsant effects.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Pyridazine-Based Analogues

- 2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 896048-57-0)

- Structural Differences : The methoxy group at the 3-position of the phenyl ring (vs. 4-ethoxy in the target compound) and the 4-trifluoromethylphenyl acetamide (vs. 3-trifluoromethylphenyl).

- Implications : The para-substituted trifluoromethyl group may alter steric interactions with target proteins compared to the meta-substituted analogue .

- 2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 896053-46-6) Key Contrast: The 4-methoxyphenyl substituent lacks the ethyl chain present in the target compound’s 4-ethoxyphenyl group.

Pyrimidine-Based Analogues

- CB-839 (Glutaminase Inhibitor)

- Structure : Contains a pyridazine core linked to a 3-(trifluoromethoxy)phenylacetamide via a thiadiazole bridge.

- Functional Comparison : The thiadiazole moiety in CB-839 may enhance π-π stacking interactions in enzymatic binding pockets, whereas the thioether in the target compound offers simpler synthetic accessibility .

Analogues with Thioether-Acetamide Linkages

Thiazolo-Triazole Derivatives

- Compound 26 () :

- Structure : 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide.

- Comparison : Replaces pyridazine with a thiazolo-triazole core. The 4-methylpiperazinyl group may improve water solubility but introduce basicity, affecting blood-brain barrier penetration .

Cyanopyridine Derivatives

- LBJ-03 (): Structure: 2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide. Key Differences: A cyano group on the pyridine ring and a 4-fluorophenyl acetamide. The absence of trifluoromethyl and ethoxyphenyl groups likely reduces steric bulk and alters target selectivity .

Substituent-Driven Comparisons

Trifluoromethylphenyl vs. Other Aromatic Groups

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13, ) :

- N-(3-Trifluoromethylphenyl) vs. N-(2-Fluorophenyl) :

Physicochemical and Pharmacokinetic Properties

Notes:

- Trifluoromethyl groups consistently elevate logP, aligning with improved metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.